molecular formula C15H16FN3O3 B2417736 N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1234847-68-7

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2417736
CAS No.: 1234847-68-7
M. Wt: 305.309
InChI Key: NYBRMKVDRVWGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a pyridazinone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the ethyl group.

    Synthesis of the Pyridazinone Core: The pyridazinone moiety can be synthesized through the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridazinone core using an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(2-(4-bromophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(2-(4-methylphenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

“N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide” is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-11-2-7-15(21)19(18-11)10-14(20)17-8-9-22-13-5-3-12(16)4-6-13/h2-7H,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBRMKVDRVWGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.